Trans-4-Aminotetrahydrofuran-3-ol is classified as:
The synthesis of trans-4-Aminotetrahydrofuran-3-ol typically involves several key steps:
Several synthetic routes have been documented:
The molecular structure of trans-4-Aminotetrahydrofuran-3-ol can be described as follows:
The stereochemistry is crucial; the trans configuration affects how the molecule interacts with biological targets, influencing its pharmacological properties .
Trans-4-Aminotetrahydrofuran-3-ol can participate in various chemical reactions:
Each reaction type requires specific conditions:
The mechanism of action for trans-4-Aminotetrahydrofuran-3-ol primarily revolves around its role as a building block in medicinal chemistry. Its amino and hydroxyl functionalities allow it to interact with various biological targets, particularly in central nervous system pharmacology.
This dual functionality makes it valuable in drug design, particularly for compounds targeting neurotransmitter systems .
Trans-4-Aminotetrahydrofuran-3-ol exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 103.12 g/mol |
Melting Point | 138–141 °C |
Boiling Point | 273 °C at 760 mmHg |
Solubility | Soluble in water |
Density | Not specified |
These properties influence its behavior in both laboratory settings and potential applications in pharmaceuticals .
Trans-4-Aminotetrahydrofuran-3-ol has several significant applications:
The stereoselective construction of the (3R,4R) or (3S,4S) configurations presents significant synthetic challenges due to the presence of two chiral centers within a conformationally constrained five-membered ring system. Modern approaches have focused on achieving diastereomeric purity through innovative strategies:
Chiral Pool Synthesis: Leveraging natural amino acids as chiral templates provides an efficient route to enantiopure targets. The six-step synthesis from L-aspartic acid achieves ≥99.85% enantiomeric excess by preserving stereochemical integrity throughout the sequence. Key transformations include reductive cyclization under radical conditions that favor the trans configuration due to kinetic stereoselectivity . This approach capitalizes on the inherent chirality of biological precursors to avoid costly resolution steps, though it requires multi-step protection/deprotection sequences.
Organocatalytic Amination: Diastereotope-selective transaminase catalysis has emerged as a powerful tool for installing the chiral amine functionality. Engineered transaminases like the immobilized Chromobacterium violaceum mutant (CvS-TAW60C) enable direct asymmetric amination of tetrahydrofuran-3-one precursors. This biocatalyst achieves up to 98% enantiomeric excess through precise molecular recognition in the active site, though substrate scope limitations persist for bulky substituents [9]. The immobilized enzyme system demonstrates remarkable stability, maintaining >90% activity after 15 reaction cycles in continuous-flow applications.
Photochemical Ring Expansion: Visible-light-mediated transformations provide a metal-free alternative for constructing the chiral tetrahydrofuran scaffold. Through photogenerated ylide intermediates, stereoselective ring expansion of oxetanes yields the tetrahydrofuran core with up to 98% enantiomeric excess when chiral auxiliaries direct the suprafacial trajectory [6]. This approach operates under mild conditions and demonstrates exceptional functional group tolerance, making it particularly valuable for complex molecule construction.
Table 1: Comparative Analysis of Stereoselective Synthesis Methods
Method | Key Features | ee (%) | Yield Range | Limitations |
---|---|---|---|---|
Chiral Pool Synthesis | L-Aspartic acid derivative; radical cyclization | ≥99.85 | 45-68% | Multi-step sequence; moderate yields |
Transaminase Catalysis | Immobilized enzymes; continuous-flow compatible | 92-98 | 70-85% | Substrate specificity |
Photochemical Expansion | Metal-free; visible light activation | 90-98 | 59-82% | Requires chiral auxiliary |
The transformation of furan precursors into saturated aminotetrahydrofuran scaffolds represents a strategically important approach due to the ready availability of furanic starting materials. Catalytic technologies have revolutionized this conversion landscape:
Continuous-Flow Transaminase Engineering: The development of immobilized transaminase systems has enabled unprecedented efficiency in diastereomer selective deamination. Sol-gel entrapped transaminases (e.g., VfS-TA from Vibrio fluvialis) achieve >99% diastereomeric excess through continuous-flow processing. This system exploits the enzyme's intrinsic cis-diastereomer preference for deamination, dynamically isomerizing unwanted cis isomers through ketone intermediates while retaining the desired trans product [9]. The continuous-flow configuration enhances mass transfer and enables extended operational stability, with the biocatalyst maintaining >80% productivity after 200 hours of operation.
Borrowing Hydrogen Methodology: This innovative approach enables direct C-N bond formation through tandem oxidation-reduction sequences. Palladium-catalyzed activation of furan alcohols generates transient carbonyl species that undergo reductive amination without external oxidants. When applied to tetrahydrofuran scaffolds, this method achieves up to 82% yield with excellent stereoretention at sensitive chiral centers [9]. The methodology demonstrates remarkable atom economy by utilizing the alcohol hydrogen as the sole reducing equivalent.
Radical-Mediated Cyclization: Carbonylative radical cyclization of β-hydroxyalkyl selenides provides efficient access to functionalized tetrahydrofuran precursors. Under 80 atm CO pressure with TTMSS radical initiation, this method yields 2,5-disubstituted tetrahydrofuran-3-ones with cis-diastereoselectivity (cis/trans = 4:1–9:1) [6]. The reaction proceeds through a vinylogous carbonate intermediate where radical initiation triggers stereodefined 5-exo-trig cyclization, establishing the ring geometry crucial for subsequent amination.
Table 2: Biocatalytic and Chemical Conditions for Ring Functionalization
Catalytic System | Conditions | Conversion | de/ee (%) | Productivity |
---|---|---|---|---|
Immobilized VfS-TA (flow) | PLP cofactor; pH 8.0; 30°C | >95% | >99% de | 0.8 g·L⁻¹·h⁻¹ |
Pd/C Borrowing Hydrogen | Neat; 120°C; 24h | 78% | 99% ee | 6.2 mmol·gₚₚ⁻¹·h⁻¹ |
Carbonylative Radical | 80 atm CO; AIBN/TTMSS; 80°C | 59-82% | cis:trans 9:1 | 0.45 mmol·h⁻¹ |
While direct literature reports on solid-phase synthesis of trans-4-aminotetrahydrofuran-3-ol remain limited, established solution-phase methodologies suggest significant potential for combinatorial diversification:
Hypothetical Wang Resin Immobilization: Solution-phase protocols could theoretically adapt to solid supports by anchoring the carboxylic acid precursor through ester linkages to Wang resin. This approach would enable parallel synthesis through sequential acylation, reduction, and cyclization steps, with the tetrahydrofuran ring formation occurring directly on the polymer support. The combinatorial library generation would leverage the scaffold's two functional handles (amine and alcohol) for diversified derivatization [6].
Traceless Cleavage Strategies: After on-resin diversification of the amine and alcohol functionalities, cleavage could be achieved via hydrolytic conditions that preserve stereochemical integrity. This approach would yield highly decorated trans-4-aminotetrahydrofuran-3-ol derivatives while maintaining the core stereochemistry. Computational models suggest that the tetrahydrofuran ring's half-chair conformation remains stable throughout solid-phase manipulations, minimizing epimerization risks during resin-bound transformations [6].
High-Throughput Screening Compatibility: Solid-phase synthesis would facilitate rapid exploration of structure-activity relationships around the aminotetrahydrofuran core, particularly for pharmaceutical applications requiring extensive analog screening. The scaffold's rigidity provides defined pharmacophore spacing, while the resin-bound synthesis enables rapid access to analogs with varied N-alkylation and O-acylation patterns. This methodology remains largely unexplored but presents significant opportunity for accelerating drug discovery efforts targeting this chiral template.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8